REACTION_CXSMILES
|
[CH:1]1([C:5]23[CH2:12][O:11][C:8]([C:13]4[CH:18]=[CH:17][C:16]([C:19]#[C:20][Si](C)(C)C)=[CH:15][CH:14]=4)([O:9][CH2:10]2)[O:7][CH2:6]3)[CH2:4][CH2:3][CH2:2]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[CH:1]1([C:5]23[CH2:6][O:7][C:8]([C:13]4[CH:14]=[CH:15][C:16]([C:19]#[CH:20])=[CH:17][CH:18]=4)([O:11][CH2:12]2)[O:9][CH2:10]3)[CH2:2][CH2:3][CH2:4]1 |f:1.2|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C12COC(OC1)(OC2)C2=CC=C(C=C2)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C12COC(OC1)(OC2)C2=CC=C(C=C2)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water and dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a residue
|
Type
|
CUSTOM
|
Details
|
Purification on a basic alumina column
|
Type
|
WASH
|
Details
|
eluting with hexane: dichloromethane (9:1 v/v)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)C12COC(OC1)(OC2)C2=CC=C(C=C2)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |